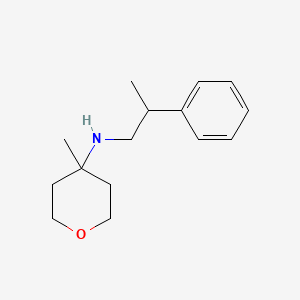
4-methyl-N-(2-phenylpropyl)oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-phenylpropyl)oxan-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the family of substituted amphetamines and has been shown to have interesting properties that make it a promising candidate for further research.
Applications De Recherche Scientifique
4-methyl-N-(2-phenylpropyl)oxan-4-amine has been the subject of various scientific research studies due to its potential applications in different fields. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases such as ADHD, narcolepsy, and obesity. The compound has been shown to have stimulating effects on the central nervous system, which makes it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(2-phenylpropyl)oxan-4-amine involves the stimulation of the release of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. The compound has been shown to have a similar mechanism of action to other stimulant drugs such as amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. The compound has also been shown to have effects on appetite suppression and weight loss. In addition, the compound has been shown to have effects on cognitive function, including increased alertness, attention, and concentration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methyl-N-(2-phenylpropyl)oxan-4-amine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a readily available compound for use in various studies. However, one of the limitations of using this compound is that it has not been extensively studied, and its long-term effects are not yet fully understood.
Orientations Futures
There are several future directions for research on 4-methyl-N-(2-phenylpropyl)oxan-4-amine. One area of research is the development of new drugs for the treatment of various diseases such as ADHD, narcolepsy, and obesity. Another area of research is the study of the long-term effects of the compound on the central nervous system and other organ systems. Additionally, further research is needed to understand the mechanism of action of the compound and its potential interactions with other drugs.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to have stimulating effects on the central nervous system, which makes it a potential candidate for the development of new drugs. Further research is needed to fully understand the compound's mechanism of action, long-term effects, and potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(2-phenylpropyl)oxan-4-amine involves the reaction of 4-methylaminorex with 2-phenylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired product, which can be purified through various methods such as recrystallization or column chromatography.
Propriétés
IUPAC Name |
4-methyl-N-(2-phenylpropyl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(14-6-4-3-5-7-14)12-16-15(2)8-10-17-11-9-15/h3-7,13,16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGSETWHSOSSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1(CCOCC1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)


![2-[1-(2-Methylsulfinylpropylamino)propyl]phenol](/img/structure/B6644389.png)


![[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine](/img/structure/B6644410.png)
![1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one](/img/structure/B6644414.png)
![1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
